![molecular formula C27H26N2O2S B2787614 4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine CAS No. 324067-27-8](/img/structure/B2787614.png)
4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine
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Overview
Description
4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine, more commonly referred to as DPP, is a synthetic compound that has been studied for its potential applications in scientific research. DPP has been found to possess several unique properties that make it a valuable tool for a variety of laboratory experiments.
Mechanism of Action
The mechanism of action of DPP is not yet fully understood. However, it has been suggested that DPP binds to a variety of receptors, including the dopamine, serotonin, and norepinephrine receptors. Additionally, it has been suggested that DPP may act as an agonist or antagonist at these receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
DPP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as inhibit the activity of enzymes involved in the metabolism of neurotransmitters. Additionally, DPP has been found to have anticonvulsant, sedative, and anxiolytic effects. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
DPP has several advantages for laboratory experiments. First, it is relatively easy to synthesize, allowing for the production of large amounts of the compound. Additionally, it is relatively stable and has a low toxicity, making it safe to use in experiments. Finally, it is relatively inexpensive, making it a cost-effective choice for laboratory experiments. The main limitation of DPP is that its mechanism of action is not yet fully understood, which can make interpreting results from experiments difficult.
Future Directions
The potential future directions for DPP are numerous. First, further research is needed to better understand the mechanism of action of DPP and its various biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of DPP in the development of new drugs, as well as its potential use in the treatment of various diseases. Finally, further research is needed to explore the potential of DPP as a tool for studying the effects of drugs on the nervous system, the cardiovascular system, the immune system, and the endocrine system.
Synthesis Methods
DPP can be synthesized through a variety of methods, including the condensation of 2-naphthylsulfonyl chloride with diphenylmethyl amine, the reaction of 2-naphthylsulfonyl chloride with diphenylmethyl alcohol, and the reaction of 2-naphthylsulfonyl chloride with diphenylmethyl bromide. Each of these methods has been described in detail in the literature, and the yields of DPP can be improved by changing the reaction conditions.
Scientific Research Applications
DPP has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of enzyme inhibition, and the study of drug-receptor interactions. It has also been used to study the effects of drugs on the nervous system, as well as in the development of new drugs. Additionally, DPP has been used in the study of the effects of drugs on the cardiovascular system, the immune system, and the endocrine system.
properties
IUPAC Name |
1-benzhydryl-4-naphthalen-2-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2S/c30-32(31,26-16-15-22-9-7-8-14-25(22)21-26)29-19-17-28(18-20-29)27(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-16,21,27H,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATTXHDCGKOQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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